molecular formula C27H20Cl2N2O2 B15150586 N-{4-[(biphenyl-4-ylacetyl)amino]phenyl}-2,4-dichlorobenzamide

N-{4-[(biphenyl-4-ylacetyl)amino]phenyl}-2,4-dichlorobenzamide

Cat. No.: B15150586
M. Wt: 475.4 g/mol
InChI Key: QJTYAISVDMYMCI-UHFFFAOYSA-N
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Description

N-[4-(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE is a complex organic compound characterized by its biphenyl and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE typically involves multiple steps, including the formation of biphenyl intermediates and subsequent coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium methoxide or electrophilic reagents like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)PHENYL]-2,4-DICHLOROBENZAMIDE is unique due to its specific combination of biphenyl and benzamide functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H20Cl2N2O2

Molecular Weight

475.4 g/mol

IUPAC Name

2,4-dichloro-N-[4-[[2-(4-phenylphenyl)acetyl]amino]phenyl]benzamide

InChI

InChI=1S/C27H20Cl2N2O2/c28-21-10-15-24(25(29)17-21)27(33)31-23-13-11-22(12-14-23)30-26(32)16-18-6-8-20(9-7-18)19-4-2-1-3-5-19/h1-15,17H,16H2,(H,30,32)(H,31,33)

InChI Key

QJTYAISVDMYMCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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